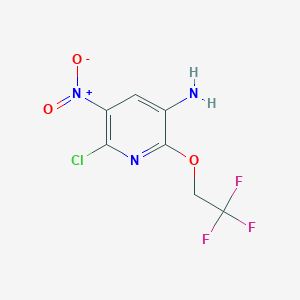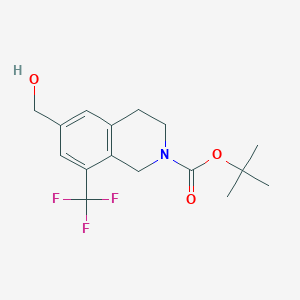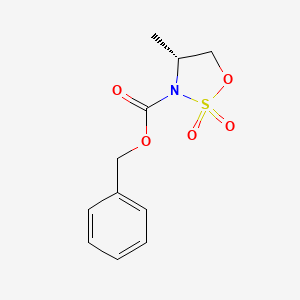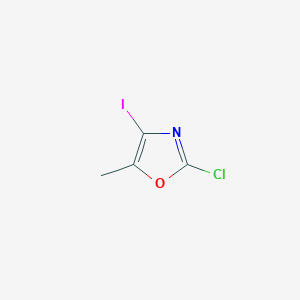
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H7ClF3N3O4 It is known for its unique structure, which includes a pyridine ring substituted with chloro, nitro, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves a series of organic reactions. One common method includes the nitration of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine, followed by amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems. The production process must adhere to strict safety and environmental regulations due to the potential hazards associated with the reagents and intermediates used .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-chloro-5-amino-2-(2,2,2-trifluoroethoxy)pyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
- 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
- 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Uniqueness
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is unique due to the presence of all three substituents (chloro, nitro, and trifluoroethoxy) on the pyridine ring.
Properties
Molecular Formula |
C7H5ClF3N3O3 |
|---|---|
Molecular Weight |
271.58 g/mol |
IUPAC Name |
6-chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H5ClF3N3O3/c8-5-4(14(15)16)1-3(12)6(13-5)17-2-7(9,10)11/h1H,2,12H2 |
InChI Key |
FFBJOTKHCPHXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)

![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)



![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

